molecular formula C12H25N3O2 B7930512 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7930512
M. Wt: 243.35 g/mol
InChI Key: POUDWBXEBQGZKA-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminoethyl group, and a tert-butyl ester moiety. Its chemical properties make it a valuable candidate for studies in medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group. The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions. The reaction conditions often include the use of catalysts such as hydrochloric acid or sulfuric acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbamic acid moiety, converting it into amines or other reduced forms.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the ester group, where nucleophiles can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Reduced forms of the carbamic acid moiety.

    Substitution: Substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester serves as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It is used in assays to investigate enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry: The compound finds applications in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrolidine ring provides structural stability, while the carbamic acid ester can undergo hydrolysis, releasing active metabolites that exert biological effects. The pathways involved often include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

  • [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid methyl ester
  • [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid ethyl ester
  • [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid isopropyl ester

Comparison: Compared to its analogs, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester exhibits unique properties due to the presence of the tert-butyl group. This bulky group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets. The tert-butyl ester also enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14(4)10-5-7-15(9-10)8-6-13/h10H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUDWBXEBQGZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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